1-[(3-methoxyphenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
CAS No.: 1251556-35-0
Cat. No.: VC6745612
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251556-35-0 |
|---|---|
| Molecular Formula | C22H25N3O4S |
| Molecular Weight | 427.52 |
| IUPAC Name | [1-[(3-methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C22H25N3O4S/c1-16-9-10-20-19(13-16)25(15-17-7-6-8-18(14-17)29-2)23-21(30(20,27)28)22(26)24-11-4-3-5-12-24/h6-10,13-14H,3-5,11-12,15H2,1-2H3 |
| Standard InChI Key | DNBOYVPNPDNLHL-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)OC)C(=O)N4CCCCC4 |
Introduction
Structural Features and Synthesis
Benzothiadiazine derivatives typically feature a benzothiadiazine core, which can be modified with various substituents to enhance their chemical and biological properties. The compound 1-[(3-methoxyphenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione includes a 3-methoxyphenyl group and a piperidine-1-carbonyl group attached to the benzothiadiazine core. These substituents can significantly affect the compound's reactivity and biological activity.
The synthesis of such compounds often involves reactions between appropriately substituted benzyl chlorides and carboxylic acid derivatives under basic conditions. For example, a similar compound, 1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione, is synthesized by reacting 3-chlorobenzyl chloride with morpholine-4-carboxylic acid derivatives.
Potential Applications
Benzothiadiazine derivatives have been explored for their potential in medicinal chemistry due to their biological activities. Compounds with similar structures have shown promise as inhibitors or modulators in various biochemical pathways, influencing cellular processes such as proliferation or apoptosis. The presence of a piperidine ring in 1-[(3-methoxyphenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione could further enhance its pharmacological properties.
Comparison with Related Compounds
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